2-(1H-Tetrazol-5-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives can be achieved through various methods, including efficient synthesis methodologies for tetrazolo[1,5-a]pyrimidines substituted at different positions. For instance, the cyclocondensation reaction involving β-enaminones and 5-aminotetrazole has been shown to produce these compounds with high regioselectivity. The choice of substituent on the β-enaminone influences the product's structure, with certain substituents leading to high regioselectivity for tetrazolo[1,5-a]pyrimidines at specific positions on the heterocyclic ring. The synthesis routes often involve multi-component reactions that are efficient, economic, and can be facilitated by catalysts such as TFA:DIPEA or AlCl3, offering a direct route from readily available starting materials to highly functionalized products (Scapin et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-(1H-Tetrazol-5-yl)pyrimidine derivatives has been extensively studied, with analysis based on density functional theory (DFT) for energetic and molecular orbital calculations. These studies provide insights into the regiochemistry of the reaction and the stability of the products. Single crystal X-ray studies have fully characterized some derivatives, revealing diverse hydrogen-bonding patterns and leading to various supramolecular assemblies ranging from zero-dimensional aggregates to three-dimensional framework structures (Li et al., 2008).
Chemical Reactions and Properties
2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives undergo a range of chemical reactions, including cyclocondensation and multi-component domino strategies, to produce dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones. These reactions are typically catalyzed by substances such as Al(III) chloride and can be optimized for efficiency and selectivity. The presence of functional groups like the tetrazole moiety allows for further chemical modifications through reactions such as SnAr reactions, azide-alkyne dipolar cycloaddition (CuAAC), and Staudinger reactions (Kour et al., 2017).
Physical Properties Analysis
The physical properties of 2-(1H-Tetrazol-5-yl)pyrimidine derivatives are influenced by their molecular structure and the nature of substituents. These properties include solubility, melting points, and crystalline forms. Studies have shown that the physical state, whether in solution or solid form, can affect the compound's characteristics, including its reactivity and the equilibrium between different structural forms.
Chemical Properties Analysis
Chemically, 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives exhibit a wide range of reactivities and functionalities due to the presence of tetrazole and pyrimidine moieties. These compounds have been explored for their antimicrobial, antioxidant, and antitumor activities. The chemical properties are highly dependent on the substituents and the synthetic route employed, leading to compounds with significant biological activities and potential applications in drug discovery (Raju et al., 2012).
Scientific Research Applications
Antimicrobial Activity : Pyrimidine tetrazole derivatives, including those related to 2-(1H-Tetrazol-5-yl)pyrimidine, have shown potential as antibacterial and antifungal agents. For instance, certain derivatives have demonstrated effective activity against E. coli and various fungi (Bhoge, Magare, & Mohite, 2021).
Material Science and Magnetic Studies : A compound synthesized from 2-(1H-Tetrazol-5-yl)pyrimidine, in combination with other elements, has been reported to exhibit unique magnetic properties. A study on a specific inorganic–organic complex demonstrated its behavior as a homospin ferrimagnet (Li, Yu, Sañudo, Tao, Song, Bu, 2008).
Synthesis of Heterocyclic Compounds : There have been various methods developed for synthesizing pyrimidine derivatives using 2-(1H-Tetrazol-5-yl)pyrimidine. These methods have resulted in compounds with potential applications in pharmaceuticals and materials science (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
Antiviral Properties : Research in medicinal chemistry has identified pyrimidine derivatives with notable antiviral properties. This includes the development of compounds derived from 2-(1H-Tetrazol-5-yl)pyrimidine that have shown effectiveness in inhibiting certain viral infections (Munier-Lehmann et al., 2015).
Pharmaceutical Research : There has been significant interest in the synthesis of novel pyrimidine derivatives incorporating the 2-(1H-Tetrazol-5-yl)pyrimidine structure for pharmaceutical applications. These derivatives have been evaluated for their potential in treating various diseases (Dişli, Mercan, & Yavuz, 2013).
Light-Emitting Diode (LED) Applications : A study on Ir(III) phosphors that incorporate pyridyl pyrimidine cyclometalates, which include 2-(1H-Tetrazol-5-yl)pyrimidine derivatives, has demonstrated their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Future Directions
The future directions for research on 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives could involve further exploration of their potential biological activities. For instance, tetrazole-based molecules have been found to have great synthetic possibilities for the preparation of porous metal-tetrazolate architectures for many applications, such as carbon capture . Additionally, the synthesis of new triazolopyrimidines analogues continuously attracts noticeable attention in medicinal chemistry .
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGZGGMGJOXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Tetrazol-5-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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